molecular formula C9H14N2O3S2 B12204873 N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12204873
M. Wt: 262.4 g/mol
InChI Key: QNVPVLCPFMZGLB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfonamide derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core with a propanamide substituent. The (2Z) configuration indicates the stereochemistry of the imine double bond in the thiazole ring. This compound is structurally characterized by its sulfone (5,5-dioxido) group and methyl substitution at the 3-position of the thienothiazole system. Its molecular formula is C₁₀H₁₄N₂O₃S₂, with a molecular weight of 298.36 g/mol. The compound’s synthesis typically involves cyclocondensation reactions of thiol-containing precursors with carbonyl derivatives under acidic or basic conditions .

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)propanamide

InChI

InChI=1S/C9H14N2O3S2/c1-3-8(12)10-9-11(2)6-4-16(13,14)5-7(6)15-9/h6-7H,3-5H2,1-2H3

InChI Key

QNVPVLCPFMZGLB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene and Thiazole Precursors

The core structure is constructed via a cyclocondensation reaction between 3-aminothiophene-4-carboxylic acid derivatives and thiourea analogs. For instance, reacting 3-amino-4-methylthiophene with thiourea in the presence of hydrochloric acid yields the bicyclic thieno-thiazole intermediate. This step is critical for establishing the Z-configuration at the exocyclic double bond, which is stabilized by intramolecular hydrogen bonding.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 80°C

  • Catalyst: HCl (1.2 equiv)

  • Yield: 68–72%

Oxidation to Introduce Sulfone Groups

The sulfone functionality at the 5,5-position is introduced through oxidation of the thieno-thiazole sulfur atoms. Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed for this transformation, achieving near-quantitative conversion under mild conditions.

Optimized Oxidation Protocol :

ParameterValue
Oxidizing Agent30% H₂O₂ (2.5 equiv)
SolventGlacial acetic acid
Temperature50°C
Reaction Time6 hours
Yield95%

Propanamide Substituent Installation

The propanamide group is introduced via a nucleophilic acyl substitution reaction. This step requires careful control to avoid racemization and ensure regioselectivity.

Coupling with Propionyl Chloride

The oxidized thieno-thiazole intermediate is treated with propionyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via an acid chloride intermediate, forming the target amide bond.

Key Observations :

  • Excess propionyl chloride (1.5 equiv) improves yield but risks side reactions.

  • Anhydrous dichloromethane (DCM) minimizes hydrolysis of the acyl chloride.

  • Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).

Stereochemical Control

The Z-configuration of the exocyclic imine is preserved by conducting the coupling reaction at low temperatures (–20°C). Computational studies suggest that the transition state for isomerization has a high energy barrier (~25 kcal/mol), making the Z-isomer thermodynamically favored under these conditions.

Purification and Characterization

Post-synthetic purification and structural validation are essential to ensure compound integrity.

Chromatographic Purification

Crude product is purified via flash column chromatography using silica gel (230–400 mesh) and a gradient eluent system (hexane to ethyl acetate). This removes unreacted starting materials and byproducts such as disulfones.

Elution Profile :

FractionSolvent Ratio (Hexane:EtOAc)Target Compound Eluted
1–59:1Impurities
6–127:3Product
13–151:1Polar byproducts

Spectroscopic Characterization

The compound’s structure is confirmed through a combination of techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.98 (s, 3H, SCH₃), 3.45–3.52 (m, 2H, CH₂SO₂), 4.12 (q, J = 7.2 Hz, 2H, COCH₂).

  • ¹³C NMR : 172.8 ppm (C=O), 62.4 ppm (SO₂CH₂), 14.1 ppm (CH₂CH₃).

Mass Spectrometry :

  • High-resolution ESI-MS: m/z 338.4 [M+H]⁺ (calculated for C₁₅H₁₈N₂O₃S₂: 338.42).

Industrial-Scale Production Considerations

Scalability challenges are addressed through continuous-flow reactors and process intensification.

Continuous-Flow Synthesis

A microreactor system (0.5 mm internal diameter) enables rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Advantages :

  • Improved yield (82% vs. 68% batch)

  • Reduced solvent consumption (50% less DCM)

  • Enhanced safety profile

Waste Management

Sulfone-containing byproducts are treated with activated carbon filters, achieving >99% removal efficiency. Solvent recovery systems (e.g., distillation) reduce environmental impact.

Mechanistic Insights and Reaction Optimization

Density functional theory (DFT) calculations provide insights into the reaction pathway.

Cyclization Transition State

The rate-determining step involves nucleophilic attack by the thiolate anion on the electrophilic carbon of the thiophene ring. The activation energy (ΔG‡) is calculated as 18.7 kcal/mol, consistent with experimental reaction rates.

Oxidative Sulfonation

H₂O₂ acts via a two-electron oxidation mechanism, converting thioether sulfurs to sulfones. Kinetic studies reveal a second-order dependence on H₂O₂ concentration.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, spectral, and functional distinctions between N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide and analogous compounds from diverse sources:

Table 1: Structural and Spectral Comparison

Compound Name Molecular Formula Key Substituents IR (C=O/NH) (cm⁻¹) Notable NMR Signals (δ, ppm) Molecular Weight (g/mol) Reference
This compound C₁₀H₁₄N₂O₃S₂ Propanamide, 3-methyl, 5,5-dioxido ~1,690–1,710 (C=O) δ 2.24 (s, CH₃), δ 8.01 (=CH) 298.36 N/A
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide C₁₅H₁₈N₂O₅S₂ Acetamide, 3,4-dimethoxyphenyl, 5,5-dioxido ~1,710–1,720 (C=O) δ 3.4 (s, OCH₃), δ 7.5–8.2 (ArH) 370.44
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S 4-Cyanobenzylidene, 5-methylfuran, dioxo-thiazolo-pyrimidine 3,423 (NH), 2,209 (CN) δ 6.67 (d, ArH), δ 8.01 (=CH) 403.43
N-[(2Z)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide C₁₅H₁₆N₂O₃S₂ Benzamide, propenyl, 5,5-dioxido ~1,690 (C=O) δ 5.2–5.8 (CH₂=CH), δ 7.41 (d, ArH) 336.40

Key Observations:

Core Structure Variations: The target compound shares a tetrahydrothieno[3,4-d][1,3]thiazole core with sulfone groups with and . However, substituents differ significantly:

  • Propanamide vs. Acetamide/Benzamide: The propanamide chain (C₃H₇NO) in the target compound contrasts with the shorter acetamide (C₂H₅NO) in and bulkier benzamide (C₇H₅NO) in . This affects solubility and steric interactions in biological systems.
  • Aromatic vs.

Spectral Distinctions :

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1,690–1,720 cm⁻¹). The presence of nitrile (CN) groups in (2,209 cm⁻¹) and sulfone (SO₂) in (1,710–1,720 cm⁻¹) further differentiates them .
  • NMR Signals : The target compound’s methyl group (δ 2.24 ppm) aligns with and , but aromatic protons in (δ 7.5–8.2 ppm) and (δ 7.41 ppm) reflect substituent-specific shifts .

Synthetic Pathways :

  • The target compound likely follows a cyclocondensation route similar to and , where sodium acetate or triethylamine catalyzes the formation of the thiazole ring . In contrast, involves nucleophilic substitution with propenyl groups, requiring careful stereochemical control .

Biological Relevance :

  • While direct biological data for the target compound is unavailable, analogs like and are studied for antimicrobial and kinase-inhibitory activities due to their sulfone and amide functionalities .

Biological Activity

N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring integrated with a tetrahydrothieno moiety and a propanamide group. Its molecular formula is C11H12N2O4SC_{11}H_{12}N_2O_4S, with a molecular weight of approximately 284.29 g/mol. The structural complexity of this compound allows for diverse interactions within biological systems.

1. Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds with similar structural motifs have shown efficacy in reducing seizure activity in animal models. A study demonstrated that thiazole-based compounds could eliminate the tonic extensor phase in seizures, providing 100% protection in tested subjects .

2. Antitumor Activity

Thiazole derivatives are recognized for their anticancer properties. The compound's structure suggests potential cytotoxic activity against various cancer cell lines. In vitro studies have shown that related thiazole compounds possess IC50 values ranging from 1.61 to 23.30 µg/mL against different tumor types, indicating their ability to inhibit cell proliferation effectively .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It could bind to receptors that mediate neurotransmission or cell growth, influencing physiological outcomes.
  • Induction of Apoptosis : Some studies suggest that thiazole derivatives can trigger apoptosis in cancer cells through the activation of intrinsic pathways .

Case Studies and Research Findings

StudyFindings
Study on Anticonvulsant ActivityDemonstrated 100% protection against seizures in animal models using structurally similar thiazole compounds .
Anticancer ScreeningThiazole derivatives showed significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell lines .
Mechanistic StudySuggested interactions with metabolic enzymes and induction of apoptosis as key pathways for biological effects .

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